molecular formula C12H16Cl2F2N2 B11832824 9,10-Difluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

9,10-Difluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

Cat. No.: B11832824
M. Wt: 297.17 g/mol
InChI Key: QMIUPOWURFDGJG-UHFFFAOYSA-N
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Description

9,10-Difluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride: is a complex organic compound with a unique structure that includes a pyrazinoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Difluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazinoisoquinoline core, followed by the introduction of fluorine atoms at the 9 and 10 positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, moderate temperatures.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biology: In biological research, the compound is studied for its interactions with enzymes and receptors, providing insights into its potential as a therapeutic agent.

Medicine: The compound has shown promise in preclinical studies as a potential drug candidate for treating various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 9,10-Difluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline
  • 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine

Comparison: Compared to similar compounds, 9,10-Difluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is unique due to the presence of fluorine atoms at the 9 and 10 positions, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H16Cl2F2N2

Molecular Weight

297.17 g/mol

IUPAC Name

9,10-difluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride

InChI

InChI=1S/C12H14F2N2.2ClH/c13-10-5-8-1-3-16-4-2-15-7-12(16)9(8)6-11(10)14;;/h5-6,12,15H,1-4,7H2;2*1H

InChI Key

QMIUPOWURFDGJG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCNCC2C3=CC(=C(C=C31)F)F.Cl.Cl

Origin of Product

United States

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